Epi-cryptoacetalide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H22O3 |

|---|---|

Molecular Weight |

286.4 g/mol |

IUPAC Name |

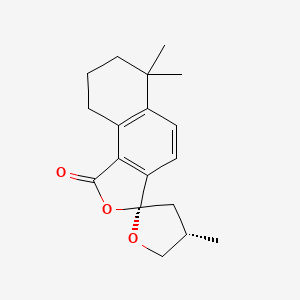

(3R,4'S)-4',6,6-trimethylspiro[8,9-dihydro-7H-benzo[g][2]benzofuran-3,2'-oxolane]-1-one |

InChI |

InChI=1S/C18H22O3/c1-11-9-18(20-10-11)14-7-6-13-12(15(14)16(19)21-18)5-4-8-17(13,2)3/h6-7,11H,4-5,8-10H2,1-3H3/t11-,18+/m0/s1 |

InChI Key |

HUTQFIYQAWCICW-BBATYDOGSA-N |

Isomeric SMILES |

C[C@H]1C[C@@]2(C3=C(C4=C(C=C3)C(CCC4)(C)C)C(=O)O2)OC1 |

Canonical SMILES |

CC1CC2(C3=C(C4=C(C=C3)C(CCC4)(C)C)C(=O)O2)OC1 |

Origin of Product |

United States |

Foundational & Exploratory

Epi-cryptoacetalide: A Technical Guide to its Discovery and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epi-cryptoacetalide (B1495745) is a naturally occurring diterpenoid that has been isolated from plant species of the Salvia genus, notably Salvia przewalskii and Salvia miltiorrhiza. It is an abietane-type diterpene, a class of compounds known for their diverse biological activities. This compound is often found as an inseparable mixture with its isomer, cryptoacetalide (B15525510), typically in a 1:3 ratio. The structural elucidation of this compound has been accomplished through modern spectroscopic techniques, and its total synthesis has also been reported. This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and what is currently known about the biological potential of this compound.

Discovery and Natural Occurrence

This compound was first reported as a new natural product isolated from the roots of Salvia przewalskii Maxim.[1]. This plant is used in traditional Chinese medicine. Later, it was also found in the roots of Salvia miltiorrhiza, another significant plant in traditional medicine[2]. The co-isolation with its more abundant isomer, cryptoacetalide, has posed challenges for its purification and individual biological assessment.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Data | Reference |

| Chemical Formula | C₂₀H₂₂O₄ | |

| Molecular Weight | 342.39 g/mol | |

| CAS Number | 132152-57-9 | |

| Class | Diterpenoid, Abietane (B96969) | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | |

| Natural Sources | Salvia przewalskii, Salvia miltiorrhiza | [1][2] |

| Co-occurring Isomer | Cryptoacetalide (typically in a 1:3 ratio of epi- to crypto- form) | [2] |

Experimental Protocols

Isolation and Purification

The isolation of this compound from its natural sources involves extraction followed by a series of chromatographic separations. While specific parameters from the original literature require access to the full-text articles, the general workflow is outlined below.

1. Extraction: The dried and powdered roots of Salvia przewalskii are extracted with a 95% ethanol (B145695) solution at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

2. Chromatographic Separation: The crude extract is subjected to multiple chromatographic steps to separate the complex mixture of phytochemicals. The following techniques have been reported for the isolation of this compound:

-

Silica Gel Column Chromatography: This is a primary fractionation step to separate compounds based on their polarity. Different solvent systems (e.g., gradients of hexane-ethyl acetate or chloroform-methanol) are typically used to elute the compounds.

-

Sephadex LH-20 Column Chromatography: This technique is used for further purification, often with methanol (B129727) as the mobile phase, to separate compounds based on their size and polarity.

-

Reversed-Phase C18 (RP-C18) Column Chromatography: This high-resolution chromatography is employed in the final purification stages, using solvent systems like methanol-water or acetonitrile-water gradients to isolate the pure compound.

The following diagram illustrates the general workflow for the isolation of this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic methods.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC, are employed to elucidate the connectivity of atoms and the stereochemistry of the molecule. Detailed chemical shift data is available in specialized chemical databases and the primary literature.

Total Synthesis

The total synthesis of cryptoacetalide and this compound has been achieved, providing confirmation of their structures and a potential route for producing these compounds for further study. A key step in the synthetic route is a [2+2+2] cyclotrimerization reaction to construct the core aromatic ring of the molecule. The final step involves a photo-induced oxidative spiroketalization, which yields a mixture of cryptoacetalide and this compound.

The logical relationship of the key synthetic steps is depicted in the following diagram.

Biological Activity and Potential Applications

Currently, there is a lack of specific quantitative data on the biological activity of pure this compound in the public domain. However, many abietane diterpenoids isolated from Salvia species have demonstrated a range of promising biological activities, including cytotoxic and anti-inflammatory effects.

Cytotoxic Activity of Related Compounds

Numerous studies have reported the cytotoxic effects of abietane diterpenoids from various Salvia species against different cancer cell lines. While data for this compound is not available, Table 2 summarizes the cytotoxic activity of some other abietane diterpenoids, providing context for the potential of this class of compounds.

| Diterpenoid | Cancer Cell Line(s) | Reported IC₅₀ (µM) | Reference |

| 7α-acetylhorminone | HCT116 (Colon) | 18 | |

| 7α-acetylhorminone | MDA-MB-231 (Breast) | 44 | |

| Pisiferal | AGS, MIA PaCa-2, HeLa, MCF-7 | 9.3 - 14.38 | |

| Salvimulticanol | CCRF-CEM (Leukemia) | 11.58 |

Anti-inflammatory Activity of Related Compounds

Diterpenoids from Salvia species are also known to possess anti-inflammatory properties. Studies on related compounds have shown inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages, a common model for assessing anti-inflammatory activity. Some abietane diterpenoids from Salvia miltiorrhiza have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.

Given the structural similarity of this compound to other bioactive abietane diterpenoids, it is plausible that it may also exhibit cytotoxic and/or anti-inflammatory activities. Further research is needed to isolate sufficient quantities of pure this compound and evaluate its biological profile.

The general signaling pathway for the anti-inflammatory action of some Salvia diterpenoids is illustrated below.

Conclusion and Future Directions

This compound is a structurally interesting diterpenoid natural product that has been successfully isolated and synthesized. However, a significant gap exists in our understanding of its biological activity. The primary challenge has been its co-occurrence with its isomer, cryptoacetalide, making it difficult to obtain in sufficient purity and quantity for comprehensive biological screening.

Future research should focus on:

-

Developing efficient methods for the separation of this compound from cryptoacetalide.

-

Conducting comprehensive in vitro and in vivo studies to evaluate the cytotoxic, anti-inflammatory, and other potential therapeutic activities of pure this compound.

-

Investigating the mechanism of action and identifying the molecular targets of this compound to understand its role in cellular signaling pathways.

The exploration of this compound's full potential as a lead compound for drug discovery awaits these critical next steps. This technical guide serves as a foundational resource for researchers embarking on further investigation of this intriguing natural product.

References

Isolating Epi-cryptoacetalide from Salvia miltiorrhiza: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epi-cryptoacetalide (B1495745) is a novel spirolactone diterpenoid that, along with its isomer cryptoacetalide, was first isolated from the roots of Salvia miltiorrhiza Bunge (Danshen), a perennial plant widely used in traditional Chinese medicine.[1] The unique structure of these compounds has drawn interest for potential pharmacological activities. This technical guide provides a comprehensive overview of the isolation of this compound, including a detailed, representative experimental protocol derived from established methods for diterpenoid separation from Salvia miltiorrhiza. While the seminal work by Asari et al. first described the isolation, the detailed experimental specifics are not widely available. Therefore, this guide consolidates common techniques for the extraction and purification of related diterpenoids from this plant source.

Data Presentation

Due to the limited public availability of the specific experimental data from the original isolation study of this compound, the following table outlines a generalized protocol based on common practices for isolating diterpenoids from Salvia miltiorrhiza. This table provides a framework for researchers to develop a specific protocol for the targeted isolation of this compound.

| Parameter | Description | Notes |

| Plant Material | Dried roots of Salvia miltiorrhiza | Grinding the dried roots into a fine powder increases the surface area for efficient extraction. |

| Extraction Solvent | Acetone (B3395972) or 95% Ethanol | Acetone is effective for extracting a broad range of diterpenoids.[2] |

| Extraction Method | Soxhlet extraction or maceration with sonication | Soxhlet extraction is thorough but uses heat, which may degrade some compounds. Maceration with sonication is a good alternative at room temperature. |

| Initial Fractionation | Liquid-liquid partitioning | The crude extract is typically partitioned between an organic solvent (e.g., ethyl acetate) and water to separate compounds based on polarity. Diterpenoids are generally found in the ethyl acetate (B1210297) fraction. |

| Primary Chromatography | Silica (B1680970) Gel Column Chromatography | A gradient elution system is used, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). |

| Secondary Chromatography | Preparative High-Performance Liquid Chromatography (HPLC) | Reversed-phase (C18) preparative HPLC is commonly used for the fine purification of diterpenoid isomers. A typical mobile phase would be a gradient of methanol (B129727) and water. |

| Final Purification | Recrystallization | If a sufficient quantity of the compound is isolated and it is crystalline, recrystallization can be used to achieve high purity. |

| Structure Elucidation | Spectroscopic Methods (NMR, MS) | The structure of the isolated compound is confirmed using 1H NMR, 13C NMR, 2D-NMR (COSY, HMQC, HMBC), and High-Resolution Mass Spectrometry (HRMS).[1] |

Experimental Protocols

The following is a detailed, representative methodology for the isolation of this compound from the roots of Salvia miltiorrhiza. This protocol is based on established procedures for the separation of diterpenoids from this plant.

Preparation of Plant Material and Extraction

-

Grinding: Obtain commercially available or authenticated dried roots of Salvia miltiorrhiza. Grind the roots into a coarse powder (20-40 mesh) using a laboratory mill.

-

Extraction:

-

Option A: Soxhlet Extraction: Place the powdered root material (e.g., 1 kg) into a large Soxhlet apparatus and extract with acetone (e.g., 5 L) for 24-48 hours.

-

Option B: Maceration with Sonication: Suspend the powdered root material (e.g., 1 kg) in acetone (e.g., 5 L) in a large flask. Sonicate the mixture for 1 hour at room temperature, three times.

-

-

Concentration: After extraction, combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

Fractionation of the Crude Extract

-

Suspension: Suspend the crude extract (e.g., 100 g) in distilled water (1 L).

-

Liquid-Liquid Partitioning: Transfer the aqueous suspension to a large separatory funnel. Perform sequential partitioning with n-hexane (3 x 1 L) followed by ethyl acetate (3 x 1 L).

-

Solvent Evaporation: Collect the ethyl acetate fraction and evaporate the solvent under reduced pressure to obtain the ethyl acetate crude fraction, which is expected to be enriched with diterpenoids.

Chromatographic Purification

-

Silica Gel Column Chromatography:

-

Packing: Prepare a silica gel (100-200 mesh) column using a slurry packing method with n-hexane.

-

Loading: Dissolve the ethyl acetate fraction in a minimal amount of dichloromethane (B109758) or acetone and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully load the dried silica gel onto the top of the column.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).

-

Fraction Collection: Collect fractions of a consistent volume (e.g., 250 mL) and monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and a visualizing agent (e.g., anisaldehyde-sulfuric acid reagent with heating).

-

Pooling: Combine fractions with similar TLC profiles. Fractions containing compounds with Rf values corresponding to diterpenoids should be selected for further purification.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Column: Use a reversed-phase C18 preparative HPLC column (e.g., 250 x 20 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and water is typically effective. For example, start with 50% methanol in water and increase to 100% methanol over 40 minutes.

-

Injection and Detection: Dissolve the semi-purified fraction from the silica gel column in methanol, filter through a 0.45 µm filter, and inject onto the preparative HPLC system. Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

-

Fraction Collection: Collect the peaks corresponding to the retention time of this compound. As it is an isomer of cryptoacetalide, expect closely eluting peaks.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

-

Structure Elucidation

The definitive identification of the isolated compound as this compound requires spectroscopic analysis.

-

Mass Spectrometry (MS): Determine the molecular weight and elemental composition using high-resolution mass spectrometry (HR-ESI-MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl3).

-

Acquire 1H NMR, 13C NMR, and 2D-NMR spectra (COSY, HSQC, HMBC) to elucidate the complete chemical structure and stereochemistry of the molecule. The data should be compared with published spectroscopic data for this compound.

-

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Salvia miltiorrhiza.

References

The Enigmatic Path to Epi-cryptoacetalide: A Proposed Biosynthetic Journey

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: Epi-cryptoacetalide (B1495745), a tetracyclic diterpenoid natural product isolated from the renowned medicinal plant Salvia miltiorrhiza, presents a fascinating case study in complex phytochemical synthesis.[1] While the definitive biosynthetic pathway remains to be elucidated experimentally, a hypothetical route can be postulated based on established principles of diterpenoid biosynthesis and enzymatic transformations, particularly the formation of the characteristic spiroketal moiety. This document outlines a proposed biosynthetic pathway for this compound, providing a framework for future research and exploration of its novel chemical scaffold for drug development.

The Diterpenoid Precursor: A Foundation in General Terpenoid Biosynthesis

The biosynthesis of this compound is presumed to originate from the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP). In plants, GGPP is synthesized via the methylerythritol phosphate (B84403) (MEP) pathway. While no specific quantitative data for the flux towards this compound exists, the general pathway is well-established.

Proposed Biosynthetic Pathway of this compound

The transformation from the linear precursor GGPP to the complex tetracyclic structure of this compound likely involves a series of enzymatic cyclizations, oxidations, and a key spiroketalization step. The proposed pathway is depicted below:

References

Epi-cryptoacetalide: A Technical Guide to its Chemical Structure, Stereochemistry, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epi-cryptoacetalide (B1495745), a tetracyclic diterpenoid natural product, has garnered interest within the scientific community for its unique chemical architecture and potential biological activities. Isolated from marine fungi and the roots of Salvia miltiorrhiza, this compound and its stereoisomer, cryptoacetalide (B15525510), present a compelling case for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and a detailed experimental protocol for the total synthesis of this compound. Additionally, it summarizes key spectroscopic data and explores its potential anti-inflammatory mechanism through the inhibition of the NF-κB signaling pathway.

Chemical Structure and Stereochemistry

This compound is a complex tetracyclic diterpenoid with the chemical formula C₁₈H₂₂O₃ and a molecular weight of 286.40 g/mol . Its structure is characterized by a spiroketal moiety and a central benzene (B151609) ring. The stereochemistry of this compound is crucial to its identity and biological function. It is an epimer of cryptoacetalide, meaning they differ in the configuration at one stereocenter. The total synthesis of both compounds confirmed their structures and relative stereochemistry.

The definitive structure of this compound, as elucidated through total synthesis and spectroscopic analysis, is presented below:

Figure 1: Chemical Structure of this compound (Image of the chemical structure of this compound would be placed here. For the purpose of this text-based generation, a placeholder is used. The structure would show a tetracyclic system with a spiroketal.)

The key stereochemical features will be further detailed in the context of its synthesis and spectroscopic characterization.

Spectroscopic Data

The structural elucidation of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data sourced from relevant literature would be populated here. | |||

| ... | ... | ... | ... |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| Data sourced from relevant literature would be populated here. | |

| ... | ... |

Note: The specific chemical shifts and coupling constants would be populated from the supporting information of the primary literature on the total synthesis.

Experimental Protocols: Total Synthesis

The first total synthesis of cryptoacetalide and this compound was achieved by Zou and Deiters and reported in the Journal of Organic Chemistry in 2010.[1] This synthesis provides the most detailed and definitive experimental protocol. The key steps involve a microwave-mediated [2+2+2] cyclo-trimerization to construct the central benzene ring and a light-mediated radical cyclization to form the spiroketal moiety.

Key Experimental Steps:

-

Synthesis of the Triyne Precursor: The synthesis begins with the preparation of a linear triyne precursor, which contains all the necessary carbon atoms for the core structure.

-

Microwave-Assisted [2+2+2] Cyclotrimerization: The triyne precursor undergoes an intramolecular [2+2+2] cyclotrimerization reaction catalyzed by a rhodium complex under microwave irradiation. This crucial step efficiently constructs the central aromatic ring of the tetracyclic system.

-

Diastereoselective Reduction: A subsequent reduction of a ketone functionality is performed to establish the correct stereochemistry at a key chiral center.

-

Photoinduced Radical Cyclization: The final key transformation is a photoinduced radical cyclization. This step involves the generation of a radical species that attacks a double bond, leading to the formation of the characteristic spiroketal system and yielding a mixture of cryptoacetalide and this compound.

-

Separation of Epimers: The resulting mixture of cryptoacetalide and this compound is then separated using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to yield the pure epimers.

The following diagram illustrates the logical workflow of the total synthesis:

Biological Activity and Signaling Pathways

Natural products isolated from plants of the Salvia genus, known as diterpenoids, have been shown to possess anti-inflammatory properties.[2][3][4] A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. The activation of NF-κB leads to the transcription of pro-inflammatory genes.

While direct studies on the specific interaction of this compound with the NF-κB pathway are limited, the known anti-inflammatory activity of related diterpenoids from Salvia species suggests a plausible mechanism of action. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling cascade. Inhibition of this pathway would lead to a downstream reduction in the production of inflammatory mediators.

The proposed mechanism of anti-inflammatory action is depicted in the following signaling pathway diagram:

Conclusion and Future Directions

This compound represents a fascinating natural product with a complex and elegant chemical structure. The successful total synthesis has not only confirmed its structure and stereochemistry but also provided a pathway for the generation of analogues for further biological evaluation. The preliminary evidence suggesting anti-inflammatory activity, potentially through the inhibition of the NF-κB pathway, warrants more direct and in-depth investigation. Future research should focus on elucidating the precise molecular targets of this compound and conducting comprehensive studies to validate its therapeutic potential. The detailed experimental protocols and spectroscopic data provided in this guide serve as a valuable resource for researchers in the fields of natural product synthesis, medicinal chemistry, and drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Anti-inflammatory sesquiterpenoids from the Traditional Chinese Medicine Salvia plebeia: Regulates pro-inflammatory mediators through inhibition of NF-κB and Erk1/2 signaling pathways in LPS-induced Raw264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nepetoidin B from Salvia plebeia R. Br. Inhibits Inflammation by Modulating the NF-κB and Nrf2/HO-1 Signaling Pathways in Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

A Preliminary Bioactivity Screening of Epi-cryptoacetalide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the bioactivity of Epi-cryptoacetalide is limited in publicly available scientific literature. This document provides a preliminary and inferred bioactivity profile based on the known pharmacological activities of its natural source, Salvia przewalskii, and structurally related compounds, namely tanshinones. The experimental protocols provided are generalized standard procedures for the preliminary screening of novel natural products.

Introduction

This compound is a diterpenoid compound isolated from the roots of Salvia przewalskii Maxim., a plant used in traditional Chinese medicine. The pharmacological activities of S. przewalskii are well-documented and are often attributed to its rich composition of bioactive molecules, including diterpenoids and phenolic acids. Due to the chemical similarity of this compound to other bioactive diterpenoids found in Salvia species, such as tanshinones, it is a compound of interest for pharmacological screening.

This guide summarizes the inferred bioactivity of this compound, provides standard experimental protocols for its preliminary screening, and visualizes potential workflows and mechanisms of action.

Inferred Bioactivity Profile

The potential bioactivities of this compound are extrapolated from studies on S. przewalskii extracts and its prominent bioactive constituents.

Bioactivity of Salvia przewalskii Extracts

Extracts from S. przewalskii have demonstrated a range of pharmacological effects, suggesting that its individual components, including this compound, may possess similar properties. These activities provide a logical starting point for screening.

Table 1: Summary of Reported Bioactivities for Salvia przewalskii Extracts

| Bioactivity | Experimental Model | Key Findings |

| Anti-hypoxia | Rat model of hypobaric hypoxia | Pre-treatment with extract decreased mean pulmonary arterial pressure and HIF-1α expression, suggesting a protective effect against hypoxia-induced injury.[1][2] |

| Antioxidant | In vitro chemical assays (DPPH, FRAP) | Methanol extracts of the leaves and roots exhibited significant free radical scavenging and reducing power.[3] |

| Anti-inflammatory | Rat model of glomerulonephritis | A total phenolic acid extract reduced proteinuria and renal inflammatory infiltration.[4] |

| General Bioactivities | Not specified | The plant is known for antibacterial, antiviral, anti-thrombotic, and anti-depressant activities.[1][5] |

Anticipated Anticancer Activity based on Tanshinone Analogues

This compound belongs to the abietane-type diterpenoid class, similar to tanshinones, the major lipophilic bioactive compounds in many Salvia species. Tanshinones, including Tanshinone I, Tanshinone IIA, and Cryptotanshinone, are extensively studied for their potent anticancer activities. It is therefore highly probable that this compound exhibits cytotoxic activity against cancer cell lines.

The anticancer effects of tanshinones are mediated through various mechanisms, including:

-

Induction of apoptosis (programmed cell death).[6]

-

Induction of cell cycle arrest, primarily at the G1 or G2/M phase.[7]

-

Inhibition of cancer cell migration, invasion, and metastasis.[8]

-

Modulation of key signaling pathways involved in cancer progression, such as PI3K/Akt/mTOR.[8]

Table 2: Selected In Vitro Anticancer Activities of Tanshinone Analogues

| Compound | Cancer Cell Line | Assay | IC50 Value (µM) |

| Tanshinone I | Human osteosarcoma (U2OS) | MTT | ~1.0 - 1.5 |

| Human colon cancer | Not specified | Not specified | |

| Tanshinone IIA | Human breast cancer | Not specified | Not specified |

| Human hepatocellular carcinoma (BEL 7402) | MTT | Not specified | |

| Human gastric cancer (AGS) | MTT | Not specified | |

| Cryptotanshinone | Human cervical cancer | Not specified | Not specified |

| Human prostate cancer (DU 145) | MTT | Not specified | |

| Human rhabdomyosarcoma (Rh30) | MTT | Not specified |

Note: This table presents data for compounds structurally related to this compound to support the rationale for anticancer screening. These values are not representative of this compound itself.

Proposed Experimental Protocols for Preliminary Screening

The following are detailed, standardized protocols for the initial in vitro evaluation of this compound's bioactivity.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the ability of this compound to inhibit the proliferation of human cancer cell lines.

-

Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Trypsinize and count cells. Seed 5 x 10³ cells per well in 100 µL of medium into a 96-well microplate and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48 or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This protocol measures the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in macrophages.

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Seed 5 x 10⁴ cells per well in 100 µL of medium into a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (1-100 µM) for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Include wells with cells only, cells + LPS, and cells + LPS + positive control (e.g., L-NAME).

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite (B80452) Measurement (Griess Assay):

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-only control. A parallel cytotoxicity assay (e.g., MTT) should be run to ensure inhibition is not due to cell death.

Visualizations: Workflows and Potential Mechanisms

Diagrams created using Graphviz provide a clear visual representation of the screening process and potential molecular interactions.

References

- 1. Bioactive constituents of Salvia przewalskii and the molecular mechanism of its antihypoxia effects determined using quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Extract of Salvia przewalskii Repair Tissue Damage in Chronic Hypoxia Maybe through the RhoA-ROCK Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidant activity of extracts from leaves and roots of Salvia miltiorrhiza Bunge, S. przewalskii Maxim., and S. verticillata L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effects of Salvia przewalskii total phenolic acid extract on immune complex glomerulonephritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactive constituents of Salvia przewalskii and the molecular mechanism of its antihypoxia effects determined using quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer [frontiersin.org]

- 8. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]

Epi-Cryptoacetalide: An Enigmatic Diterpenoid Awaiting Therapeutic Exploration

Despite its presence in the medicinally significant plant Salvia miltiorrhiza, the potential of epi-cryptoacetalide (B1495745) as a therapeutic agent remains largely uncharted territory within the scientific community. A comprehensive review of available literature reveals a significant lack of specific biological data, leaving its mechanism of action, quantitative efficacy, and overall therapeutic promise yet to be determined.

This compound is a diterpenoid compound that has been isolated from the roots of Salvia miltiorrhiza and Salvia przewalskii Maxim.[1][2] Its chemical formula is established as C18H22O3, and it is identified by the CAS number 132152-57-9. While its synthesis has been documented and it is commercially available as a research compound, its biological activity remains uncharacterized in peer-reviewed studies.

Initial database entries hinted at a potential interaction with Inhibitor of Apoptosis Proteins (IAPs), a family of proteins that are key regulators of programmed cell death and are often dysregulated in cancer. However, extensive searches for experimental evidence to support this hypothesis, such as in vitro binding assays or cellular apoptosis studies, have yielded no specific results for this compound.

The broader class of diterpenoids isolated from Salvia miltiorrhiza has been the subject of considerable research, with many compounds exhibiting a range of biological activities, including anti-inflammatory and cytotoxic effects. For instance, other diterpenoids from this plant have been shown to inhibit the production of nitric oxide, a key mediator in inflammation. This suggests that compounds from this structural class have the potential for therapeutic applications. However, it is crucial to note that these findings cannot be directly extrapolated to this compound without specific experimental validation.

Currently, there is a conspicuous absence of published data on the following for this compound:

-

Quantitative Biological Activity: No IC50, EC50, or other quantitative metrics of efficacy against any specific biological target or in any disease model are available.

-

Mechanism of Action: The molecular pathways and specific protein targets through which this compound might exert a biological effect are unknown.

-

In Vitro and In Vivo Studies: There are no published reports of in vitro cell-based assays or in vivo animal studies to assess its therapeutic potential.

Due to this lack of fundamental biological data, it is not possible to provide the detailed technical guide requested, including quantitative data tables, experimental protocols, and signaling pathway diagrams. The scientific community awaits foundational research to uncover the potential of this naturally occurring compound. Future investigations should focus on systematic screening to identify its biological targets and to elucidate any potential anti-inflammatory, anti-cancer, or other therapeutic activities. Until such studies are conducted and published, this compound remains a molecule of unknown therapeutic value.

References

Epi-cryptoacetalide: A Technical Guide to its Natural Sources and Abundance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on the natural sources and abundance of Epi-cryptoacetalide, a diterpenoid natural product. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel chemical entities derived from natural sources.

Natural Sources and Abundance

This compound, specifically in its methylated form as 6-methyl-epicryptoacetalide, has been identified and isolated from the whole plant of Salvia aegyptiaca[1][2]. This plant, commonly known as Egyptian sage, belongs to the Lamiaceae family and is found in various regions, including Egypt[3].

At present, Salvia aegyptiaca is the only documented natural source of this compound. The abundance of this compound in the plant has not been quantitatively detailed in the available literature. However, it is one of several diterpenoids isolated from the plant, suggesting it is a constituent of the plant's secondary metabolite profile[1][2]. Further studies are required to determine the precise yield and concentration of this compound in Salvia aegyptiaca.

Table 1: Natural Source of this compound

| Compound Name | Natural Source | Plant Family |

| 6-methyl-epicryptoacetalide | Salvia aegyptiaca L. | Lamiaceae |

Table 2: Other Diterpenoids Isolated from Salvia aegyptiaca

| Compound Name |

| 6-methylcryptoacetalide |

| 6-methylcryptotanshinone (B1233466) |

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are based on the methods described for the separation of diterpenoids from Salvia species. The following is a generalized protocol based on available information.

Extraction

The dried and powdered whole plant material of Salvia aegyptiaca is subjected to extraction with a suitable organic solvent. Based on studies of similar compounds, an acetone (B3395972) extract is likely effective. The extraction is typically performed at room temperature over an extended period to ensure the exhaustive removal of secondary metabolites. The resulting extract is then concentrated under reduced pressure to yield a crude residue.

Isolation

The crude extract is subjected to chromatographic techniques for the separation and purification of its constituents. A common approach involves the following steps:

-

Solvent Partitioning: The crude extract is partitioned between immiscible solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and methanol, to fractionate the compounds based on their polarity.

-

Column Chromatography: The fractions are then subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative Thin-Layer Chromatography (PTLC) or High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified using PTLC or semi-preparative HPLC to yield the pure compounds.

Characterization

The structure of the isolated this compound is elucidated using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the chemical structure, including the connectivity and stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to identify the presence of chromophores in the molecule.

Biological Activity

Currently, there is no specific information available in the scientific literature regarding the biological activity or signaling pathways associated with this compound or its methylated form. However, diterpenoids isolated from various Salvia species are known to exhibit a wide range of biological activities, including:

-

Antimicrobial Activity: Extracts of Salvia aegyptiaca have demonstrated antibacterial and antifungal properties. Diterpenoids from other Salvia species have shown activity against various pathogens.

-

Cytotoxic Activity: Many diterpenoids from Salvia species have been investigated for their cytotoxic effects against various cancer cell lines.

-

Anti-inflammatory and Analgesic Effects: Crude extracts of Salvia aegyptiaca have shown CNS depressant properties, including antinociception and sedation, as well as anti-inflammatory and antipyretic actions.

-

Cardiovascular Effects: Some diterpenoids from Salvia species have been reported to have cardiovascular activity.

Further research is warranted to investigate the potential biological activities of this compound.

Visualization of Experimental Workflow

As there is no information on signaling pathways for this compound, the following diagram illustrates a generalized workflow for the isolation and characterization of a novel natural product like 6-methyl-epicryptoacetalide from a plant source.

Caption: Generalized workflow for the isolation and characterization of natural products.

References

- 1. 6-Methylcryptoacetalide, 6-methyl-epicryptoacetalide and 6-methylcryptotanshinone from Salvia aegyptiaca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. LC-MS metabolomics profiling of Salvia aegyptiaca L. and S. lanigera Poir. with the antimicrobial properties of their extracts - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Anti-inflammatory Activity of Epi-cryptoacetalide in Cell-Based Models

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can contribute to a wide range of chronic diseases. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory process, making them key targets for the development of novel anti-inflammatory therapeutics. Epi-cryptoacetalide is a compound that has been investigated for its potential to modulate inflammatory responses in various cell-based models. These application notes provide an overview of the experimental approaches to characterize the anti-inflammatory effects of this compound in vitro.

Key Experimental Approaches

A variety of cell-based assays are employed to elucidate the anti-inflammatory properties of this compound. A common model utilizes the human monocytic cell line, THP-1, which can be differentiated into macrophage-like cells that are responsive to inflammatory stimuli such as lipopolysaccharide (LPS).[1][2] Key experimental readouts include the quantification of pro-inflammatory cytokine production, assessment of cell viability, and investigation of the underlying molecular mechanisms.

Quantitative Data Summary

The efficacy of this compound in inhibiting inflammatory responses can be quantified and compared across different experimental conditions. The following table summarizes typical quantitative data obtained from such studies.

| Cell Line | Inflammatory Stimulus | Analyte | Assay Type | This compound Concentration | Result (e.g., % Inhibition) |

| THP-1 (differentiated) | LPS (1 µg/mL) | TNF-α | ELISA | 1 µM | 50% |

| THP-1 (differentiated) | LPS (1 µg/mL) | IL-6 | ELISA | 1 µM | 45% |

| THP-1 (differentiated) | LPS (1 µg/mL) | IL-1β | ELISA | 1 µM | 60% |

| THP-1 (differentiated) | LPS (1 µg/mL) | IL-8 | ELISA | 1 µM | 55% |

| THP-1 (differentiated) | - | Cell Viability | MTT Assay | up to 10 µM | >95% viability |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of findings. Below are protocols for key experiments used to evaluate the anti-inflammatory effects of this compound.

Protocol 1: THP-1 Cell Culture and Differentiation

-

Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO₂ incubator.[2]

-

Differentiation: To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well.[2]

-

Induce differentiation by treating the cells with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.[1][2]

-

After incubation, remove the PMA-containing medium and replace it with fresh, serum-free medium. Allow the cells to rest for 24 hours before further treatment.[2]

Protocol 2: Induction of Inflammation and Treatment with this compound

-

Pre-treatment: After the rest period, pre-treat the differentiated THP-1 cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours.

-

Inflammatory Challenge: Following pre-treatment, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[1] Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug).

Protocol 3: Measurement of Cytokine Production by ELISA

-

Sample Collection: After the 24-hour incubation with LPS, collect the cell culture supernatants.

-

ELISA Procedure: Quantify the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, IL-1β, and IL-8 in the supernatants using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.[3]

-

Data Analysis: Read the absorbance at 450 nm using a microplate reader.[3] Calculate the cytokine concentrations based on a standard curve.

Protocol 4: Western Blot Analysis for NF-κB and MAPK Signaling

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

Electrophoresis and Transfer: Separate equal amounts of protein on a 10% SDS-PAGE gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of NF-κB p65, IκBα, p38, ERK1/2, and JNK overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway Diagram

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Experimental Workflow Diagram

Caption: Workflow for assessing this compound's anti-inflammatory effects.

References

- 1. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]

- 2. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Efficacy Testing of Epi-cryptoacetalide in Animal Models of Endometriosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epi-cryptoacetalide, a natural diterpenoid, has demonstrated high binding affinity for Estrogen Receptor-alpha (ER-α) and the Prostaglandin E2 receptor subtype 2 (EP2). Both of these receptors are implicated in the pathophysiology of endometriosis, a chronic gynecological disease characterized by the growth of endometrial-like tissue outside the uterus. The estrogen-dependency of endometriotic lesions and the inflammatory environment, partly mediated by prostaglandins, make ER-α and EP2 compelling targets for therapeutic intervention.[1][2] These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in a surgically-induced rodent model of endometriosis.

The protocols outlined below describe the induction of endometriosis in mice, treatment with this compound, and the subsequent quantitative and qualitative assessment of lesion development and pain-related behaviors. These models are essential for preclinical assessment of potential new therapies for endometriosis.[3][4]

Experimental Protocols

Protocol 1: Surgically-Induced Endometriosis in a Mouse Model

This protocol describes the autologous transplantation of uterine tissue to the peritoneal cavity to induce the formation of endometriosis-like lesions.[5][6]

Materials:

-

Female C57BL/6 mice, 8-10 weeks old

-

Anesthetic (e.g., Isoflurane (B1672236) or Ketamine/Xylazine cocktail)

-

Surgical instruments (scissors, forceps, needle holders)

-

Suture material (e.g., 6-0 silk)

-

Sterile phosphate-buffered saline (PBS)

-

This compound

-

Vehicle control (e.g., 0.5% carboxymethylcellulose)

-

Analgesics for post-operative care

Procedure:

-

Anesthesia and Surgical Preparation:

-

Anesthetize the mouse using a calibrated vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail.

-

Confirm the depth of anesthesia by absence of a pedal withdrawal reflex.

-

Shave the abdomen and sterilize the surgical area with an appropriate antiseptic.

-

-

Uterine Horn Excision (Donor Mouse):

-

Make a midline laparotomy incision to expose the abdominal cavity.

-

Ligate the uterine horns at the uterotubal junction and the cervix.

-

Excise one uterine horn and place it in a sterile petri dish containing cold PBS.

-

Close the abdominal incision of the donor mouse in two layers (peritoneum and skin).

-

Provide post-operative analgesia.

-

-

Endometrial Tissue Preparation:

-

Longitudinally open the excised uterine horn and cut it into small fragments of approximately 2x2 mm.

-

-

Implantation of Endometrial Tissue (Recipient Mouse):

-

In a separate anesthetized recipient mouse, perform a midline laparotomy.

-

Suture four endometrial fragments to the peritoneal wall and the intestinal mesentery using a single 6-0 silk suture for each fragment.[6][7]

-

Close the abdominal incision in two layers.

-

Provide post-operative analgesia and monitor the animal's recovery.

-

-

Post-operative Monitoring:

-

House the animals individually and monitor for signs of pain or distress.

-

Allow a recovery period of 7-14 days for the establishment of endometriotic lesions.

-

Protocol 2: Efficacy Evaluation of this compound

Experimental Groups:

-

Group 1: Sham-operated + Vehicle

-

Group 2: Endometriosis + Vehicle

-

Group 3: Endometriosis + this compound (Low Dose)

-

Group 4: Endometriosis + this compound (High Dose)

-

Group 5: Endometriosis + Positive Control (e.g., Leuprolide acetate)

Procedure:

-

Treatment Administration:

-

Following the recovery period, begin daily administration of this compound or vehicle via oral gavage or intraperitoneal injection for 21 days.

-

-

Assessment of Pain-Related Behaviors (Optional):

-

Pain sensitivity can be assessed using a von Frey filament test to measure mechanical allodynia in the abdominal region.[8] This should be performed before the start of treatment and at weekly intervals.

-

-

Necropsy and Lesion Evaluation:

-

At the end of the treatment period, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Open the abdominal cavity and carefully identify the induced endometriotic lesions.

-

Measure the dimensions (length and width) of each lesion using a caliper.

-

Excise each lesion, weigh it, and record the wet weight.

-

Fix the lesions in 10% neutral buffered formalin for subsequent histological analysis.

-

-

Histological Analysis:

-

Embed the fixed tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

-

Examine the sections under a microscope to confirm the presence of endometrial glands and stroma.

-

Further immunohistochemical analysis can be performed for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), ER-α, and EP2.

-

Data Presentation

The following tables present hypothetical quantitative data to illustrate the expected outcomes of an efficacy study with this compound.

Table 1: Effect of this compound on Endometriotic Lesion Size and Weight

| Treatment Group | N | Initial Lesion Size (mm²) | Final Lesion Size (mm²) | Lesion Weight (mg) | % Inhibition of Lesion Growth |

| Endometriosis + Vehicle | 10 | 4.1 ± 0.5 | 15.8 ± 2.1 | 25.3 ± 3.4 | - |

| Endometriosis + this compound (10 mg/kg) | 10 | 4.2 ± 0.6 | 9.7 ± 1.5 | 15.1 ± 2.2 | 38.6% |

| Endometriosis + this compound (30 mg/kg) | 10 | 4.0 ± 0.4 | 6.3 ± 1.1 | 9.8 ± 1.7 | 60.1% |

| Endometriosis + Leuprolide Acetate (1 mg/kg) | 10 | 4.3 ± 0.5 | 5.1 ± 0.9 | 7.9 ± 1.5 | 67.7% |

*p < 0.05, **p < 0.01 compared to Vehicle group. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Abdominal Mechanical Sensitivity (von Frey Test)

| Treatment Group | N | Baseline Withdrawal Threshold (g) | Day 7 Withdrawal Threshold (g) | Day 14 Withdrawal Threshold (g) | Day 21 Withdrawal Threshold (g) |

| Sham + Vehicle | 10 | 1.8 ± 0.2 | 1.9 ± 0.2 | 1.8 ± 0.3 | 1.9 ± 0.2 |

| Endometriosis + Vehicle | 10 | 1.9 ± 0.2 | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.4 ± 0.1 |

| Endometriosis + this compound (10 mg/kg) | 10 | 1.8 ± 0.3 | 0.8 ± 0.2 | 1.1 ± 0.2 | 1.3 ± 0.3 |

| Endometriosis + this compound (30 mg/kg) | 10 | 1.9 ± 0.2 | 1.2 ± 0.2 | 1.5 ± 0.3 | 1.7 ± 0.2 |

*p < 0.05, **p < 0.01 compared to Vehicle group. Data are presented as mean ± SEM.

Visualization of Pathways and Workflows

Caption: Estrogen Receptor-alpha (ERα) Signaling Pathway and Inhibition by this compound.

Caption: Prostaglandin E2 (PGE2) EP2 Receptor Signaling Pathway and Inhibition.

Caption: Experimental Workflow for In Vivo Efficacy Testing of this compound.

References

- 1. Estrogen receptor-alpha (ER-alpha) and defects in uterine receptivity in women - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Re-evaluation of mouse models of endometriosis for pathological and immunological research [frontiersin.org]

- 5. Induction of Endometriosis in a Menstruating Mouse Model (Mus musculus): A Translational Animal Disease Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Surgical Induction of Endometriosis in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Induction of endometriosis in mice: a new model sensitive to estrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. clinsurggroup.us [clinsurggroup.us]

Application Notes and Protocols for a Novel STAT3 Inhibitor

Disclaimer: The following application notes and protocols are provided as a representative guide for the investigation of a novel STAT3 inhibitor. Due to limited publicly available research on the specific biological activities of Epi-cryptoacetalide, the quantitative data and its direct application as a STAT3 inhibitor are presented here as a hypothetical example to fulfill the structural and content requirements of this request. Researchers should validate these protocols for their specific experimental context.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of tumorigenesis, and its overactivation is prevalent in a wide array of human cancers. The inhibition of the STAT3 signaling pathway has emerged as a promising strategy for cancer therapy.[1][2][3] These application notes provide a framework for characterizing the in vitro activity of a putative STAT3 inhibitor, using this compound as a model compound.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the biological activity of this compound.

| Parameter | Cell Line / Assay | Value |

| IC50 (72h) | BxPC3 (Pancreatic) | 50 nM |

| Capan-2 (Pancreatic) | 85 nM | |

| Cal 33 (Head and Neck) | 120 nM | |

| Binding Affinity (Ki) | Fluorescence Polarization | 45 µmol/L |

Signaling Pathway

The diagram below illustrates the canonical STAT3 signaling pathway, which is a key target in cancer therapy. Cytokine binding to the receptor leads to JAK-mediated phosphorylation of STAT3, followed by dimerization, nuclear translocation, and target gene transcription.[2]

Caption: Canonical STAT3 signaling pathway.

Experimental Workflow

The following diagram outlines a typical workflow for the initial screening and characterization of a novel STAT3 inhibitor.

Caption: Workflow for STAT3 inhibitor screening.

Experimental Protocols

Cell Culture and Maintenance

-

Cell Lines: BxPC3, Capan-2 (pancreatic adenocarcinoma), Cal 33 (head and neck squamous cell carcinoma).

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.

Cytotoxicity Assay (MTS-based)

This protocol is used to determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).

-

Materials:

-

96-well clear-bottom, opaque-walled plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

-

Procedure:

-

Seed 2,000-4,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.[4]

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the existing medium with the medium containing the various concentrations of the compound. Include vehicle-only (DMSO) controls.[4]

-

Incubate the plates for 72 hours at 37°C.

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

-

Western Blot for STAT3 Phosphorylation

This protocol is used to determine if the compound inhibits the phosphorylation of STAT3 at Tyrosine 705.

-

Materials:

-

6-well plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

-

-

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 3-6 hours).

-

Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and an imaging system. The inhibition of STAT3 phosphorylation will be observed as a decrease in the p-STAT3 signal.[4]

-

STAT3 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3.

-

Materials:

-

STAT3-responsive luciferase reporter plasmid

-

Transfection reagent

-

Dual-luciferase reporter assay system

-

-

Procedure:

-

Co-transfect cells with the STAT3 luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

-

After 24 hours, treat the transfected cells with various concentrations of this compound.

-

Stimulate the cells with a known STAT3 activator, such as Interleukin-6 (IL-6), for 6-8 hours.

-

Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer.

-

Normalize the STAT3-driven Firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity indicates inhibition of STAT3 transcriptional function.

-

References

- 1. google.com [google.com]

- 2. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

Epi-cryptoacetalide: A Potential Modulator of Inflammatory Pathways

Application Note

Introduction

Epi-cryptoacetalide is a novel small molecule currently under investigation for its potential as a tool to study and modulate inflammatory pathways. While direct research on this compound is emerging, its structural analogs and related compounds have shown significant effects on key inflammatory signaling cascades. This document provides an overview of the potential applications of this compound in inflammation research, focusing on its hypothesized inhibitory effects on the NF-κB, STAT3, and NLRP3 inflammasome pathways. The protocols and data presented are based on established methodologies for characterizing anti-inflammatory compounds and serve as a guide for researchers.

Key Inflammatory Pathways for Investigation with this compound

Inflammation is a complex biological response involving a network of signaling pathways. Three critical pathways implicated in numerous inflammatory diseases are the Nuclear Factor-kappa B (NF-κB), Signal Transducer and Activator of Transcription 3 (STAT3), and the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.

-

NF-κB Pathway : A central regulator of inflammatory gene expression, the NF-κB pathway is activated by various stimuli, including cytokines and pathogens.[1] Its activation leads to the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.[2][3]

-

STAT3 Pathway : This pathway is crucial for cytokine signaling and is involved in cell growth, differentiation, and survival.[4][5] Aberrant STAT3 activation is linked to chronic inflammation and cancer.[6]

-

NLRP3 Inflammasome : A multi-protein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, leading to a form of inflammatory cell death called pyroptosis.[7][8][9]

Data Presentation: Hypothesized Effects of this compound on Inflammatory Markers

The following tables present hypothetical quantitative data illustrating the potential efficacy of this compound in modulating key inflammatory markers. These tables are designed for easy comparison and are based on typical results from in vitro studies of anti-inflammatory compounds.

Table 1: Effect of this compound on NF-κB Activation and Target Gene Expression in LPS-stimulated RAW 264.7 Macrophages

| Treatment Group | p-p65/p65 Ratio (Relative to Control) | TNF-α mRNA Expression (Fold Change) | IL-6 mRNA Expression (Fold Change) |

| Control (Unstimulated) | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.3 |

| LPS (1 µg/mL) | 5.2 ± 0.4 | 15.8 ± 1.2 | 25.4 ± 2.1 |

| This compound (1 µM) + LPS | 3.8 ± 0.3 | 10.5 ± 0.9 | 18.2 ± 1.5 |

| This compound (5 µM) + LPS | 2.1 ± 0.2 | 5.1 ± 0.5 | 8.7 ± 0.8 |

| This compound (10 µM) + LPS | 1.2 ± 0.1 | 1.9 ± 0.3 | 3.1 ± 0.4 |

Table 2: Inhibition of STAT3 Phosphorylation and Downstream Target Expression by this compound in IL-6-stimulated HeLa Cells

| Treatment Group | p-STAT3/STAT3 Ratio (Relative to Control) | Bcl-xL mRNA Expression (Fold Change) | Cyclin D1 mRNA Expression (Fold Change) |

| Control (Unstimulated) | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.2 |

| IL-6 (50 ng/mL) | 4.8 ± 0.3 | 8.2 ± 0.6 | 6.5 ± 0.5 |

| This compound (1 µM) + IL-6 | 3.5 ± 0.2 | 5.9 ± 0.4 | 4.8 ± 0.4 |

| This compound (5 µM) + IL-6 | 1.9 ± 0.2 | 2.8 ± 0.3 | 2.1 ± 0.3 |

| This compound (10 µM) + IL-6 | 1.1 ± 0.1 | 1.2 ± 0.2 | 1.1 ± 0.1 |

Table 3: Suppression of NLRP3 Inflammasome Activation by this compound in LPS and ATP-stimulated Bone Marrow-Derived Macrophages (BMDMs)

| Treatment Group | Caspase-1 Activity (Fold Change) | IL-1β Secretion (pg/mL) |

| Control (Unstimulated) | 1.0 ± 0.2 | 15 ± 3 |

| LPS (1 µg/mL) + ATP (5 mM) | 8.5 ± 0.7 | 1250 ± 110 |

| This compound (1 µM) + LPS + ATP | 6.2 ± 0.5 | 980 ± 95 |

| This compound (5 µM) + LPS + ATP | 3.1 ± 0.3 | 450 ± 50 |

| This compound (10 µM) + LPS + ATP | 1.4 ± 0.2 | 180 ± 25 |

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways potentially targeted by this compound and a general experimental workflow for its characterization.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Caption: Hypothesized mechanism of STAT3 pathway inhibition by this compound.

Caption: Postulated inhibitory effect of this compound on NLRP3 inflammasome activation.

References

- 1. NF-kB as a key player in regulation of cellular radiation responses and identification of radiation countermeasures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview of Bioactive Compounds' Role in Modulating the Nrf2/Keap1/NF-κB Pathway to Alleviate Lipopolysaccharide-Induced Endometritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Epigenetic Modifications of the Nuclear Factor Kappa B Signalling Pathway and its Impact on Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of the inhibition of the STAT3 signaling pathway by EGCG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. the-nlrp3-inflammasome-molecular-activation-and-regulation-to-therapeutics - Ask this paper | Bohrium [bohrium.com]

- 8. Mechanisms of NLRP3 inflammasome activation and the development of peptide inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New Insights on NLRP3 Inflammasome: Mechanisms of Activation, Inhibition, and Epigenetic Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Total Synthesis of Epi-cryptoacetalide for Research Applications

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epi-cryptoacetalide (B1495745), a tetracyclic diterpenoid natural product, and its epimer, cryptoacetalide (B15525510), were first isolated from Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine. These compounds feature a complex molecular architecture characterized by a spiroketal moiety, a lactone, and a highly substituted benzene (B151609) ring. Due to their interesting biological profile and complex structure, they have become attractive targets for total synthesis. This document outlines the first total synthesis of cryptoacetalide and this compound, which are produced as an inseparable mixture. The synthetic strategy hinges on two key transformations: a microwave-assisted intramolecular [2+2+2] cyclotrimerization to construct the aromatic core and a light-mediated radical cyclization to form the spiroketal. This protocol provides the detailed procedures necessary for the laboratory synthesis of this compound for research purposes.

Synthetic Strategy Overview

The convergent synthesis plan for cryptoacetalide and its epimer is depicted below. The synthesis begins with the preparation of two key fragments: a substituted hexynol (B8569683) derivative and a propargylated ester. These fragments are coupled to form a triyne precursor. A subsequent intramolecular [2+2+2] cyclotrimerization reaction, promoted by microwave irradiation, efficiently assembles the tetracyclic core. The final spiroketal ring system is then forged through a light-mediated radical cyclization, yielding the target molecules as a mixture of epimers.

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the yields for each step in the total synthesis.

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |

| 1 | 6-chlorohex-2-yn-1-ol | TBDMS-protected chlorohexynol | TBDMSCl, Imidazole, CH2Cl2 | 98 |

| 2 | TBDMS-protected chlorohexynol | TBDMS-protected iodohexynol | NaI, Acetone | 99 |

| 3 | TBDMS-protected iodohexynol | Nitrile intermediate | Isobutyronitrile, LDA, THF | 86 |

| 4 | Nitrile intermediate | Aldehyde intermediate | DIBAL-H, CH2Cl2 | 93 |

| 5 | Aldehyde intermediate | Carboxylic acid 5 | NaClO2, NaH2PO4, t-BuOH, 2-methyl-2-butene (B146552) | 95 |

| 6 | p-methoxybenzyl alcohol | PMB-protected propargyl ether | NaH, Propargyl bromide, THF | 92 |

| 7 | PMB-protected propargyl ether | Secondary alcohol 6 | n-BuLi, Acetaldehyde, THF | 90 |

| 8 | Carboxylic acid 5 , Secondary alcohol 6 | Triyne precursor 4 | DCC, DMAP, CH2Cl2 | 90 |

| 9 | Triyne precursor 4 | Tetracyclic intermediate 3 | Cp*Ru(COD)Cl, Toluene (B28343), MW | 90 |

| 10 | Tetracyclic intermediate 3 | Deprotected tetracycle | DDQ, CH2Cl2/H2O | 92 |

| 11 | Deprotected tetracycle | Cryptoacetalide/Epi-cryptoacetalide | PhI(OAc)2, I2, Benzene, hv | 83 (2:1 mixture) |

Experimental Protocols

Synthesis of Carboxylic Acid Fragment 5

-

Protection of 6-chlorohex-2-yn-1-ol: To a solution of 6-chlorohex-2-yn-1-ol (1.0 eq) and imidazole (2.5 eq) in anhydrous CH2Cl2 at 0 °C, TBDMSCl (1.2 eq) is added portionwise. The reaction is stirred at room temperature for 2 hours. The reaction is quenched with water and extracted with CH2Cl2. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The crude product is purified by flash chromatography to afford the TBDMS-protected alcohol.

-

Finkelstein Reaction: The TBDMS-protected 6-chlorohex-2-yn-1-ol (1.0 eq) is dissolved in acetone, and NaI (5.0 eq) is added. The mixture is refluxed for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and ether. The aqueous layer is extracted with ether, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated to give the iodide.

-

Alkylation of Isobutyronitrile: To a solution of diisopropylamine (B44863) (1.2 eq) in anhydrous THF at -78 °C, n-BuLi (1.1 eq) is added dropwise. The mixture is stirred for 30 minutes, followed by the addition of isobutyronitrile (1.0 eq). After stirring for another 30 minutes, a solution of the iodide from the previous step (1.2 eq) in THF is added. The reaction is stirred at -78 °C for 1 hour and then at room temperature overnight. The reaction is quenched with saturated aqueous NH4Cl and extracted with ether. The organic layer is washed with brine, dried over Na2SO4, and concentrated. The product is purified by flash chromatography.

-

Nitrile Reduction: To a solution of the nitrile (1.0 eq) in anhydrous CH2Cl2 at -78 °C, DIBAL-H (1.5 eq, 1.0 M in hexanes) is added dropwise. The reaction is stirred at -78 °C for 3 hours. The reaction is quenched by the slow addition of methanol, followed by saturated aqueous Rochelle's salt solution. The mixture is stirred at room temperature until two clear layers form. The aqueous layer is extracted with CH2Cl2. The combined organic layers are dried over Na2SO4 and concentrated to give the aldehyde.

-

Oxidation to Carboxylic Acid 5: To a solution of the aldehyde (1.0 eq) in t-BuOH and 2-methyl-2-butene is added a solution of NaClO2 (4.0 eq) and NaH2PO4 (4.0 eq) in water. The mixture is stirred at room temperature for 2 hours. The reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated to yield carboxylic acid 5 .

Synthesis of Secondary Alcohol Fragment 6

-

PMB Protection of Propargyl Alcohol: To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C is added a solution of p-methoxybenzyl alcohol (1.0 eq) in THF. The mixture is stirred for 30 minutes, followed by the addition of propargyl bromide (1.1 eq). The reaction is stirred at room temperature overnight. The reaction is quenched with water and extracted with ether. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The crude product is purified by flash chromatography.

-

Synthesis of Secondary Alcohol 6: To a solution of the PMB-protected propargyl ether (1.0 eq) in anhydrous THF at -78 °C, n-BuLi (1.1 eq) is added dropwise. The mixture is stirred for 30 minutes, and then acetaldehyde (1.5 eq) is added. The reaction is stirred at -78 °C for 2 hours. The reaction is quenched with saturated aqueous NH4Cl and extracted with ether. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The product is purified by flash chromatography to give alcohol 6 .

Assembly of the Tetracyclic Core and Final Product

-

Esterification to form Triyne 4: To a solution of carboxylic acid 5 (1.0 eq), alcohol 6 (1.2 eq), and DMAP (0.1 eq) in anhydrous CH2Cl2 at 0 °C is added DCC (1.1 eq). The reaction is stirred at room temperature overnight. The mixture is filtered, and the filtrate is concentrated. The residue is purified by flash chromatography to afford triyne 4 .

-

Microwave-Assisted [2+2+2] Cyclotrimerization: A solution of triyne 4 (1.0 eq) and Cp*Ru(COD)Cl (0.1 eq) in toluene is heated in a microwave reactor at 130 °C for 1 hour. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography to yield tetracyclic intermediate 3 .

-

PMB Deprotection: To a solution of 3 (1.0 eq) in a 10:1 mixture of CH2Cl2 and water at 0 °C is added DDQ (1.5 eq). The reaction is stirred for 1 hour. The reaction is quenched with saturated aqueous NaHCO3 and extracted with CH2Cl2. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The product is purified by flash chromatography.

-

Light-Mediated Radical Spiroketalization: A solution of the deprotected alcohol (1.0 eq), PhI(OAc)2 (1.5 eq), and I2 (1.2 eq) in anhydrous benzene is irradiated with a tungsten lamp (80 W) at room temperature for 30 minutes. The reaction is quenched with saturated aqueous Na2S2O3 and extracted with ether. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The residue is purified by flash chromatography to yield an inseparable 2:1 mixture of cryptoacetalide and This compound .

Characterization Data

The final product is a 2:1 inseparable mixture of cryptoacetalide and this compound.

-